1,2,4,5-Tetrafluoro-3-nitrobenzene
Overview
Description
1,2,4,5-Tetrafluoro-3-nitrobenzene is an organic compound with the molecular formula C6HF4NO2. It is a derivative of nitrobenzene where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
1,2,4,5-Tetrafluoro-3-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,2,4,5-tetrafluorobenzene using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods often involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The compound is then purified through various techniques such as recrystallization or distillation .
Chemical Reactions Analysis
1,2,4,5-Tetrafluoro-3-nitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): Due to the presence of electron-withdrawing fluorine and nitro groups, the compound is highly reactive towards nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methanol can yield methoxy-substituted derivatives .
Scientific Research Applications
1,2,4,5-Tetrafluoro-3-nitrobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,2,4,5-tetrafluoro-3-nitrobenzene exerts its effects is primarily through its electron-withdrawing groups, which influence its reactivity and interactions with other molecules. The nitro group, being a strong electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The fluorine atoms further enhance this effect by stabilizing the negative charge developed during the reaction .
Comparison with Similar Compounds
1,2,4,5-Tetrafluoro-3-nitrobenzene can be compared with other similar compounds such as:
1,2,4,5-Tetrachloro-3-nitrobenzene: This compound has chlorine atoms instead of fluorine, which affects its reactivity and applications.
2,3,4,5-Tetrafluoronitrobenzene: This isomer has a different arrangement of fluorine atoms, leading to variations in its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, making it valuable for targeted synthetic applications .
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNJZWIHZRLYRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340799 | |
Record name | 1,2,4,5-Tetrafluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6257-03-0 | |
Record name | 1,2,4,5-Tetrafluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,5-tetrafluoro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the electrochemical reduction of 1,2,4,5-tetrafluoro-3,6-dinitrobenzene?
A1: The electrochemical reduction of 1,2,4,5-tetrafluoro-3,6-dinitrobenzene in N,N-dimethylformamide leads to the formation of several products, one of which is 1,2,4,5-tetrafluoro-3-nitrobenzene []. This finding is significant because it demonstrates a selective C-N bond cleavage. Instead of a complete reduction of the nitro groups, the reaction yields a product with one nitro group replaced by a hydrogen atom. This selectivity could be valuable for synthesizing specific fluorinated aromatic compounds.
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